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CAS No.: 2203-34-1

Cat. No.: S685894

NMR Chemical Shift Predictions for 4-Chlorobutan-2-ol

The molecular formula of 4-Chlorobutan-2-ol is C4HoClO [1] [2]. Its structure contains a chlorine atom and
a hydroxyl group, which influence the chemical shifts of the protons. The table below provides predicted

chemical shifts based on general principles [3] [4].

Proton Group Predicted Chemical Shift (6 in ppm) Multiplicity Integration
CHs (H*) 1.0-1.3 Doublet (d) 3H
O-H 1.0 - 5.0 (Variable) Singlet (s, broad) 1H
CHz (HP) 1.6-2.0 Multiplet (m) 2H
CH (H°) 3.8-4.2 Multiplet (m) 1H
CHzCI (H¢) 3.5-3.7 Triplet (t) 2H

Notes on Predictions:

e O-H Proton: The chemical shift of the hydroxyl proton (O-H) is highly variable and can appear over a
broad range, depending on concentration, temperature, and solvent purity. Its signal is often broad
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and may not show splitting [3] [4].
o Multiplicity: The predicted splitting patterns (e.g., doublet, triplet) are based on the idealized coupling
with neighboring protons. In practice, the signals for H®> and H® may appear as complex multiplets.

Experimental NMR Protocol

For researchers aiming to validate the structure, here is a standard protocol for proton NMR characterization:

e Sample Preparation: Dissolve 10-20 mg of the 4-Chlorobutan-2-ol sample in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs). The sample must be perfectly clean to avoid impurities [4].

e Data Acquisition: Run the *H NMR spectrum on a spectrometer (e.g., 400 MHz or 600 MHz for
better resolution). Standard parameters include a spectral width of 0-12 ppm and a sufficient number
of scans to achieve a good signal-to-noise ratio [4].

¢ Referencing: Calibrate the spectrum's chemical shift scale using the residual proton signal of the
deuterated solvent (e.g., for CDCls, set the tetramethylsilane (TMS) equivalence to 0 ppm) [4].

¢ Data Interpretation:

o ldentify Signals: Assign each signal in the spectrum to a proton group in the molecule, as
predicted in the table above.

o Analyze Splitting: Confirm the coupling patterns to verify the connectivity of the carbon chain.
For example, the triplet for the CH2CI group should confirm its coupling to a CHz group (HP).

o Verify Integration: Check that the step heights of the integration curve match the predicted
ratios (e.g., 3:2:1:2 for H*:HP:H<:H9).

NMR Analysis Workflow

The following diagram outlines the logical workflow for analyzing an NMR spectrum to validate a

compound's structure, summarizing the experimental protocol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
© 2026 Smolecule. All rights reserved. 4/ 4 Tech Support


https://www.chemsrc.com/en/cas/2203-34-1_873586.html
https://www.chemspider.com/Chemical-Structure.13752117.html
https://www.chemistrysteps.com/nmr-chemical-shift-values-table/
https://kpu.pressbooks.pub/organicchemistry/chapter/6-6-1h-nmr-spectra-and-interpretation/
https://www.smolecule.com/products/b685894#4-chlorobutan-2-ol-nmr-characterization-and-validation
https://www.smolecule.com/products/b685894#4-chlorobutan-2-ol-nmr-characterization-and-validation
https://www.smolecule.com/products/b685894#4-chlorobutan-2-ol-nmr-characterization-and-validation
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s685894?utm_src=pdf-bulk
https://www.smolecule.com/products/s685894?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

